molecular formula C13H9F3N2O2 B1389765 2-(3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid CAS No. 1214356-94-1

2-(3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Cat. No. B1389765
CAS RN: 1214356-94-1
M. Wt: 282.22 g/mol
InChI Key: NMMSWDCRHMOYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the pyridine ring, trifluoromethylation, and subsequent carboxylation. Researchers have explored various synthetic routes, aiming for high yields and purity. Notably, a catalyst-free method has been developed for the preparation of N-pyridin-2-yl substituted carbamates, which could potentially be adapted for this compound .

Future Directions

: Unravelling the intricate photophysical behavior of 3-(pyridin-2-yl)triimidazotriazine (TT-Py) organic molecule : Catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates

properties

IUPAC Name

2-[3-pyridin-4-yl-5-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)9-5-10(8-1-3-17-4-2-8)11(18-7-9)6-12(19)20/h1-5,7H,6H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMSWDCRHMOYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=C(N=CC(=C2)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 2
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2-(3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 3
2-(3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 5
2-(3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid
Reactant of Route 6
2-(3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-yl)acetic acid

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